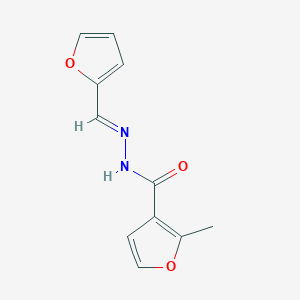

![molecular formula C14H11ClN2O4 B5550320 3-氯-4-[(4-硝基苄基)氧基]苯甲醛肟](/img/structure/B5550320.png)

3-氯-4-[(4-硝基苄基)氧基]苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound in focus is part of a broader category of organic compounds known for their intricate synthesis processes and diverse chemical properties. These compounds play a crucial role in various fields, including materials science, pharmaceuticals, and organic synthesis, demonstrating their versatility and importance in scientific research.

Synthesis Analysis

The synthesis of related compounds often involves regioselective protection and deprotection strategies, as well as condensation reactions. For instance, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved using different protecting groups, yielding products in moderate to good yields (Plourde & Spaetzel, 2002). Additionally, the synthesis of nitrocinnamaldehyde from benzaldehyde, through protection, nitration, and aldol condensation steps, highlights the complexity and the need for optimizing reaction conditions for achieving high yields (Song Yan, 2014).

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including those with nitrobenzyl groups, is crucial for understanding their reactivity and properties. Studies have shown that the conformation, spectroscopic, and optical properties of these compounds can be extensively analyzed using computational methods and spectroscopic techniques, providing insights into their stability and reactivity (Kaya, Kucuk, & Kaya, 2018).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including photosensitized reactions leading to the formation of aldehydes and nitriles. The reaction mechanism and the product distribution are influenced by the structure of the oxime, the presence of substituents, and the reaction conditions. This demonstrates the complexity of the chemical behavior of benzaldehyde oximes under different conditions (de Lijser et al., 2006).

科学研究应用

区域选择性保护与合成

羟基的区域选择性保护

研究表明,与 3-氯-4-[(4-硝基苄基)氧基]苯甲醛肟 相似的化合物中羟基的区域选择性保护具有潜力,突显了合成化学应用中的多功能性 (Plourde & Spaetzel, 2002)。此过程对于分子的选择性修饰至关重要,这在开发复杂有机化合物中是必不可少的。

光催化氧化

选择性光催化氧化

苯甲醇及其衍生物光催化氧化为相应的醛类,展示了环境友好氧化过程的潜力。此研究特别适用于将类似于 3-氯-4-[(4-硝基苄基)氧基]苯甲醛肟 的化合物转化为其氧化形式,在可见光照射下使用二氧化钛上的分子氧 (Higashimoto 等人,2009)。

氧化反应

亚硝胺及相关化合物的氧化

使用金属卟啉催化系统将亚硝基二苄胺氧化为苯甲醛和苯甲醇,提供了对硝基和亚硝基化合物氧化降解和转化的见解,这可能类似于涉及 3-氯-4-[(4-硝基苄基)氧基]苯甲醛肟 的反应 (Smith 等人,1984)。

未来方向

属性

IUPAC Name |

(NE)-N-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-13-7-11(8-16-18)3-6-14(13)21-9-10-1-4-12(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBAUYJQGQUWOH-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)